![molecular formula C13H17Cl2N3S B3002982 2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride CAS No. 2320601-73-6](/img/structure/B3002982.png)
2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multicomponent reactions, as seen in the ultrasound-promoted synthesis of fused polycyclic pyrazolo[3,4-b]pyridines , and the electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones . These methods highlight the potential for using similar strategies to synthesize the compound of interest, possibly involving a three-component reaction with a pyrazole derivative, a suitable aldehyde, and a thiol-containing pyridine derivative under specific conditions such as ultrasound irradiation or electrochemical generation of a base.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, as seen in the study of mononuclear complexes with pyrazolylpyridine ligands and the crystal structure of a pyrazolylmethyl-dihydropyridine . These studies suggest that the compound "2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride" could also be characterized by similar techniques to determine its molecular geometry and confirm its regiochemistry.
Chemical Reactions Analysis
The chemical reactivity of similar heterocyclic compounds includes cyclization reactions , intramolecular nitrilimine cycloadditions , and photoinduced intramolecular nitrile imine-alkene 1,3-dipolar cycloadditions . These reactions indicate that the compound may also undergo similar cycloaddition reactions, potentially involving a nitrilimine intermediate derived from a tetrazole precursor, as suggested by the synthesis of polycyclic pyrazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various spectroscopic methods and computational studies . For instance, the photoluminescent properties of pyrazolylpyridine ligands and their complexes have been investigated , and computational studies have been used to predict the stability and tautomeric forms of pyrazole derivatives . These approaches could be applied to the compound "2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride" to predict its physical properties, such as solubility, melting point, and photoluminescence, as well as its chemical reactivity and preferred tautomeric forms.
Scientific Research Applications
Synthesis and Photophysical Properties
Research has explored the synthesis and photophysical properties of heteroleptic mononuclear cyclometalated complexes, where ancillary ligands play a crucial role in color tuning for potential applications in organic light-emitting devices (OLEDs) and biological labeling. The study demonstrates how the electrochemical and photophysical properties can be adjusted through the nature of the ancillary tetrazolate ligand, offering insights into the design of materials with specific emission characteristics (Stagni et al., 2008).
Molecular Docking and Anticancer Activity
Further research involves the synthesis of pyrazole derivatives incorporated with oxazole, pyrazoline, and pyridine, evaluated for their anticancer and antimicrobial activities. Molecular docking studies of these compounds suggest their potential utility in overcoming microbe resistance to pharmaceutical drugs, indicating their significance in the development of new therapeutic agents (Katariya et al., 2021).
Synthesis Methodologies
A variety of synthesis methodologies have been developed to create fused polycyclic compounds, such as 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, using regioselective reactions under ultrasound irradiation. This method offers a rapid, efficient way to produce these compounds, highlighting advancements in synthetic chemistry that facilitate the development of novel heterocyclic compounds (Nikpassand et al., 2010).
Structural and Optical Characteristics
The structural and optical characteristics of pyrazolo[3,4-b]pyridine derivatives have also been examined. These studies include the crystalline structure analysis and optical properties evaluation, which are essential for understanding their potential applications in materials science and electronic devices. The research provides a basis for exploring the use of these compounds in optoelectronic applications (Zedan et al., 2020).
Future Directions
properties
IUPAC Name |
2-methyl-3-(pyridin-4-ylsulfanylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S.2ClH/c1-16-13(11-3-2-4-12(11)15-16)9-17-10-5-7-14-8-6-10;;/h5-8H,2-4,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYPGJHCNZTCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CSC3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

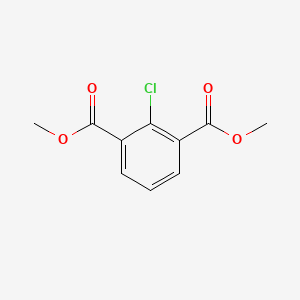
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)
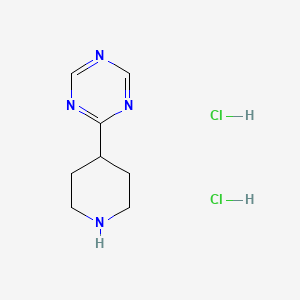
![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)
![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)
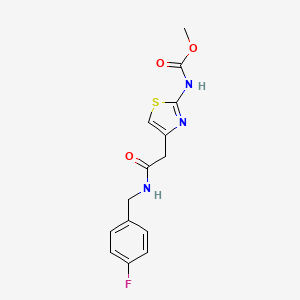
![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)
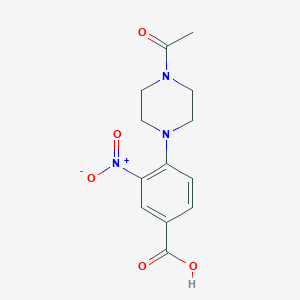
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)
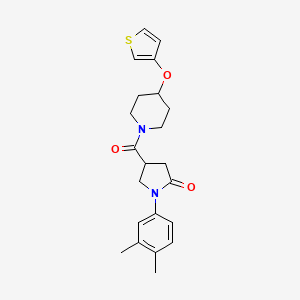
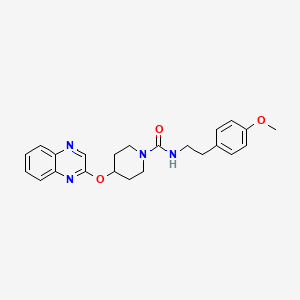
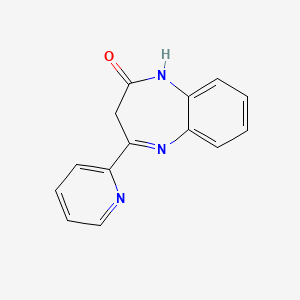
![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B3002921.png)